Lipophilicity Comparison: 2,5- vs. 2,4-Dichloro
The 2,5-dichloro substitution pattern on the benzamide ring results in a measurable difference in lipophilicity compared to the 2,4-dichloro regioisomer. The target compound, 2,5-dichloro-N-propylbenzamide, has a computed XLogP value of 3.5 . This indicates it is slightly more hydrophilic than its closest analog, 2,4-dichloro-N-propylbenzamide, which has a reported LogP of 3.52 . While the absolute difference is small, it represents a distinct physicochemical identity that can impact partitioning and assay performance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP = 3.5 |
| Comparator Or Baseline | 2,4-Dichloro-N-propylbenzamide; LogP = 3.52 |
| Quantified Difference | ΔLogP = -0.02 (Target is slightly less lipophilic) |
| Conditions | Computed values using standard algorithms (XLogP3) |
Why This Matters
This quantifiable difference in lipophilicity confirms that the 2,5-isomer is not a direct substitute for the 2,4-isomer in applications where precise logD or membrane permeability is a critical experimental parameter.
